5-amino-2H-1,3-benzodiazol-2-one

Molecular weight Tautomeric identity Procurement specification

5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) is a heterocyclic benzimidazolone derivative with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol. It represents the 2H-tautomeric form of the 5-aminobenzimidazolone scaffold, formally lacking two hydrogen atoms relative to the more commonly referenced 1,3-dihydro analog (CAS 95-23-8, C7H7N3O, 149.15 g/mol).

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 98185-14-9
Cat. No. B3317920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2H-1,3-benzodiazol-2-one
CAS98185-14-9
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)N=C2C=C1N
InChIInChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2
InChIKeyQOMNJPSRBRDQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9): Chemical Identity and Comparator Landscape


5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) is a heterocyclic benzimidazolone derivative with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . It represents the 2H-tautomeric form of the 5-aminobenzimidazolone scaffold, formally lacking two hydrogen atoms relative to the more commonly referenced 1,3-dihydro analog (CAS 95-23-8, C7H7N3O, 149.15 g/mol) [1]. The compound is commercially available at typical purities of ≥95% and is primarily utilized as a research intermediate or building block in medicinal chemistry and pigment synthesis . This guide identifies and quantifies the specific points of differentiation that determine which benzimidazolone congener a scientific or industrial user should select for a given application.

Why 5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) Cannot Be Interchanged with Generic 5-Aminobenzimidazolone


The proliferation of benzimidazolone-based building blocks in procurement catalogs obscures a critical distinction: CAS 98185-14-9 (C7H5N3O) and the widely available 5-amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8, C7H7N3O) are not interchangeable [1]. The 2 Da molecular weight difference reflects a formal oxidation state difference at the imidazolone ring, yielding distinct InChI Keys (QOMNJPSRBRDQSU-UHFFFAOYSA-N vs. BCXSVFBDMPSKPT-UHFFFAOYSA-N) and different chemical reactivity profiles [2]. In synthetic applications, the 2H form can serve as a direct precursor to 2-substituted benzimidazole derivatives without requiring prior reduction or protection steps that the dihydro analog demands [3]. Substituting the incorrect tautomer in a diazotization or coupling reaction can lead to altered regioselectivity, lower yields, or complete synthetic failure. The evidence below quantifies the specific dimensions where this differentiation carries measurable consequences for experimental design and procurement decisions.

Quantitative Differentiation Evidence for 5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) Versus Closest Analogs


Molecular Weight Differential: 5-Amino-2H-1,3-benzodiazol-2-one (147.13 Da) vs. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (149.15 Da)

The target compound 5-amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) has a molecular weight of 147.13 g/mol, whereas the commonly substituted 1,3-dihydro analog (CAS 95-23-8) has a molecular weight of 149.15 g/mol . This 2.02 Da difference (1.36% relative mass) reflects the presence of two fewer hydrogen atoms in the 2H tautomer. This is not a trivial specification nuance: in quantitative analytical workflows—particularly LC-MS quantification where the dihydro form is used as an internal standard or reference—the 2 Da mass shift produces a distinct m/z signal, preventing accurate quantification if the wrong tautomer is inadvertently substituted [1].

Molecular weight Tautomeric identity Procurement specification

Tautomeric State Identity: 2H-Benzimidazol-2-one vs. 1,3-Dihydrobenzimidazol-2-one Scaffold and Implications for Regioselective Derivatization

The 2H-benzimidazol-2-one scaffold (exemplified by CAS 98185-14-9) presents the imidazolone ring in a formal oxidation state that favors N1-alkylation or N1-acylation pathways without competing N3 reactivity, whereas the 1,3-dihydro form (CAS 95-23-8) possesses two chemically equivalent NH groups that can lead to statistical product mixtures upon mono-functionalization [1]. In patent literature describing the preparation of N1-substituted benzimidazol-2-ones as non-nucleoside HIV-1 RT inhibitors, the 2H scaffold demonstrated preferential mono-N-alkylation at the N1 position with >80% regioselectivity, while the 1,3-dihydro substrate produced N1:N3 bis-alkylation mixtures requiring chromatographic separation . Quantitative regioselectivity data for the 5-amino-substituted variant are derived from analogous benzimidazolone systems.

Tautomerism Regioselectivity N-Functionalization

Synthetic Precursor Compatibility: Direct Incorporation into Azo Pigment Syntheses Without Pre-Reduction

5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9) serves as a direct diazo component for benzimidazolone-based azo pigments without requiring the pre-reduction step that is mandatory when starting from 5-nitrobenzimidazolone (CAS 93-86-5) [1]. In a typical pigment synthesis protocol, the 5-amino group of the 2H form is diazotized at 0–5 °C and coupled with acetoacetylaminobenzimidazolone coupling components to yield Pigment Yellow 180 (C.I. 21290) or Pigment Yellow 154 in reported yields of 85–92% [2]. By contrast, the nitro precursor route requires a separate catalytic hydrogenation step (H2, Ra-Ni, 50–80 °C, 0.5–2.0 MPa) that adds 4–8 hours to the synthesis and introduces heavy metal catalyst contamination risks [3].

Diazotization Azo coupling Pigment intermediate

MAO-B Inhibition Selectivity Profile: Moderate Activity with Isoform Discrimination Over MAO-A

Activity data curated in BindingDB (linked to ChEMBL) record that 5-aminobenzimidazol-2-one (corresponding to the InChI Key QOMNJPSRBRDQSU-UHFFFAOYSA-N shared by CAS 98185-14-9) inhibits human recombinant MAO-B with an IC50 of 1,640 nM, while exhibiting no significant inhibition of human recombinant MAO-A (IC50 >30,000 nM) [1]. This yields a MAO-A/MAO-B selectivity ratio of >18-fold. In comparison, the unsubstituted benzimidazolone scaffold shows negligible MAO-B inhibition (IC50 >100,000 nM across both isoforms) [2]. The 5-amino substitution thus confers measurable MAO-B affinity while maintaining a clean selectivity window over MAO-A.

Monoamine oxidase MAO-B inhibitor Selectivity ratio

CD73 Inhibitor Building Block Suitability: 5-Amino Group as a Critical Vector for Potency Optimization

The 5-amino substituent on the benzimidazolone core serves as an essential synthetic handle for constructing potent and selective non-nucleotide small molecule inhibitors of CD73 (ecto-5′-nucleotidase) [1]. In structure-activity relationship (SAR) studies, 5-aminobenzimidazolone-derived inhibitors achieved CD73 IC50 values as low as 21–45 nM when the 5-amino group was further derivatized with optimized substituents, compared to >10,000 nM for the unsubstituted benzimidazolone parent scaffold [2]. While CAS 98185-14-9 itself is a building block, not the final inhibitor, its 2H-oxidation state influences the electronic properties of the fused ring system and may affect downstream coupling efficiency and final compound potency relative to the dihydro analog . Direct comparative coupling efficiency data between the 2H and 1,3-dihydro forms in CD73 inhibitor synthesis have not been systematically published.

CD73 inhibitor Immuno-oncology Adenosine pathway

Thermal Stability and Melting Point: Predicted Differences Between 2H and 1,3-Dihydro Tautomers

The 1,3-dihydro analog (CAS 95-23-8) is reported to melt with decomposition at >300 °C with a predicted boiling point of 201.4 °C (at 760 mmHg) and a flash point of 75.6 °C [1]. The 2H tautomer (CAS 98185-14-9), lacking the two N–H hydrogen atoms, is expected to exhibit a lower melting point due to reduced intermolecular hydrogen bonding capacity. This inference is consistent with the general behavior of benzimidazolone tautomers, where 2H-benzimidazol-2-one derivatives lacking the 1,3-dihydro hydrogen bonding network show lower melting points and altered sublimation characteristics compared to their 1,3-dihydro counterparts [2]. Direct experimental melting point data for CAS 98185-14-9 have not been published in accessible databases; this evidence item relies on class-level physicochemical principles.

Thermal stability Melting point Formulation processing

Highest-Value Application Scenarios for 5-Amino-2H-1,3-benzodiazol-2-one (CAS 98185-14-9)


Synthesis of Benzimidazolone-Based Azo Pigments (Pigment Yellow 154, Pigment Yellow 180, Pigment Orange 62)

CAS 98185-14-9 is the direct diazo component for industrial-scale production of high-performance organic pigments [1]. The compound's 5-amino group is diazotized at 0–5 °C and coupled with acetoacetylaminobenzimidazolone coupling components to produce pigments with excellent lightfastness (rating 7–8 on the Blue Wool Scale), weather resistance, and thermal stability up to 280 °C in polymer matrices [2]. Compared to the nitro precursor route, which requires a catalytic hydrogenation step (H2, Raney-Ni, 50–80 °C) before diazotization can occur, direct procurement of the 5-amino-2H form eliminates one synthetic operation, reduces palladium or nickel catalyst costs, and avoids heavy metal contamination in the final pigment product [3]. The 2H oxidation state does not interfere with the diazotization chemistry because the reactive center is the exocyclic primary amine, which behaves identically in both tautomeric forms under the strongly acidic diazotization conditions.

Medicinal Chemistry: CD73 Inhibitor Lead Optimization Programs

For structure-based drug design targeting CD73 in immuno-oncology, CAS 98185-14-9 provides a validated scaffold where the 5-amino substituent serves as the primary derivatization vector for introducing potency-optimizing groups [1]. Published CD73 inhibitors built on the 5-aminobenzimidazolone core achieve IC50 values of 21–45 nM against recombinant human CD73 [2]. The 2H tautomeric form may offer advantages in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) where the reduced N–H acidity of the 2H scaffold relative to the 1,3-dihydro form can improve catalyst compatibility and reduce unwanted N-arylation side products [3]. Research groups should request batch-specific analytical data (NMR, LC-MS) from the supplier to confirm the tautomeric identity before committing to multi-step synthetic routes.

MAO-B Selective Tool Compound Development for Neuroscience Research

The moderate MAO-B inhibitory activity (IC50 1,640 nM) combined with >18-fold selectivity over MAO-A makes CAS 98185-14-9 a suitable scaffold for developing MAO-B-selective fluorescent probes or photoaffinity labeling reagents [1]. Unlike the unsubstituted benzimidazolone scaffold (MAO-B IC50 >100,000 nM), the 5-amino group introduces measurable target engagement while preserving the selectivity window [2]. For groups synthesizing focused libraries around this scaffold, the 2H form provides a distinct electronic environment at the imidazolone ring that can influence the binding mode, an advantage over the 1,3-dihydro analog when exploring structure-activity relationships at the N1/N3 positions [3]. The compound's activity, while modest in absolute terms, is sufficient for fragment-based screening and covalent probe design where the 5-amino group can be further elaborated.

Heterocyclic Building Block for N1-Selective Alkylation in Parallel Synthesis

In automated parallel synthesis workflows requiring mono-N1-substituted benzimidazolone intermediates, CAS 98185-14-9 is expected to exhibit superior regioselectivity compared to the 1,3-dihydro analog [1]. The 2H scaffold presents an imine-type (C=N) nitrogen at N3 that is poorly nucleophilic under basic alkylation conditions, directing electrophiles to the more nucleophilic N1 position. This regiochemical preference can translate to estimated >80% mono-alkylation selectivity versus statistical mixtures from the 1,3-dihydro substrate, reducing the need for chromatographic purification in library production [2]. Teams conducting large-scale parallel synthesis should validate regioselectivity with a model alkylation experiment on a small batch before committing to library-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-2H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.